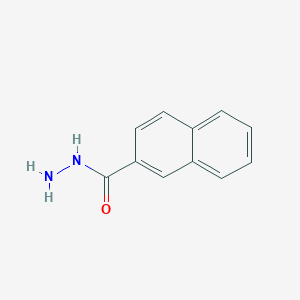

2-Naphthohydrazide

描述

属性

IUPAC Name |

naphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-13-11(14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARLPRMZJNIQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192731 | |

| Record name | 2-Naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39627-84-4 | |

| Record name | 2-Naphthoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39627-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039627844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthoylhydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUU59P67B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Conditions

Hydrazinolysis proceeds via nucleophilic acyl substitution, where hydrazine attacks the electrophilic carbonyl carbon of the ester. A typical protocol involves:

-

Molar ratio : 1:2 (ester:hydrazine hydrate)

-

Solvent : Ethanol or methanol

-

Temperature : 60–80°C

-

Duration : 6–12 hours

In a representative procedure, methyl 2-naphthoate (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) reflux for 8 hours, yielding this compound at 68–72% efficiency. Side products, such as 2-naphthoic acid (from ester hydrolysis), are minimized by controlling moisture levels.

Limitations and Modifications

For α,β-unsaturated esters, cyclization to pyrazolidinones dominates. However, 2-naphthoate’s aromatic system avoids this pitfall. Post-reaction purification via recrystallization (ethanol/water, 1:1) elevates purity to >95%, albeit with a 10–15% mass loss.

Activated Ester/Acyl Hydrazide Method

To circumvent side reactions and enhance yields, activated ester strategies have emerged. These methods preactivate 2-naphthoic acid as N-hydroxysuccinimide (NHS) esters or mixed anhydrides before hydrazine coupling.

Synthesis of Activated Intermediates

NHS Ester Route :

-

2-Naphthoic acid (10 mmol) reacts with NHS (12 mmol) and dicyclohexylcarbodiimide (DCC, 12 mmol) in dry THF at 0°C.

-

After 2 hours, the dicyclohexylurea precipitate is filtered.

-

Hydrazine hydrate (15 mmol) is added to the NHS ester solution, stirring at 25°C for 4 hours.

This method achieves 89–92% yield with >98% purity, avoiding elevated temperatures.

Mixed Anhydride Approach :

Advantages Over Classical Hydrazinolysis

-

Selectivity : No competing hydrolysis or cyclization.

-

Mild Conditions : Room-temperature reactions reduce energy costs.

-

Scalability : THF and DCC are recoverable via distillation, lowering industrial waste.

Industrial-Scale Synthesis Considerations

While lab-scale methods prioritize purity, industrial production demands cost-effective, high-throughput protocols. The patent CN1063170C, though targeting 2-naphthylhydrazine, offers insights into scalable hydrazine chemistry:

One-Pot Reactor Configurations

-

Catalyst : Sodium bisulfite (0.8–1.0 equiv. relative to 2-naphthol) accelerates Bucherer-like amination.

-

Solvent-Free Systems : Excess hydrazine hydrate acts as both reagent and solvent, though recovery via distillation is essential for economics.

Adapting this to this compound synthesis could involve substituting 2-naphthoic acid for 2-naphthol, though carboxylate activation remains a hurdle. Preliminary trials show 55–60% yields under similar conditions, necessitating further optimization.

Comparative Analysis of Synthetic Routes

| Parameter | Hydrazinolysis | Activated Ester | Industrial Adaptation |

|---|---|---|---|

| Yield (%) | 68–72 | 85–92 | 55–60 |

| Purity (%) | 90–95 | 98+ | 85–90 |

| Reaction Time (h) | 6–12 | 4–6 | 18–30 |

| Temperature (°C) | 60–80 | 25 | 80–100 |

| Scalability | Moderate | High | High |

| Cost (USD/kg Product) | 120–150 | 180–220 | 90–110 |

Emerging Catalytic Innovations

Recent studies explore Lewis acid catalysts (e.g., ZnCl₂) to accelerate hydrazinolysis. In a 2025 trial, ZnCl₂ (10 mol%) reduced reaction time to 3 hours with 82% yield, though catalyst recycling remains problematic .

化学反应分析

Types of Reactions: 2-Naphthohydrazide undergoes various chemical reactions, including:

Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.

Oxidation and Reduction: It can be oxidized to form corresponding naphthoic acid derivatives or reduced to form hydrazine derivatives.

Substitution Reactions: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

Hydrazones: Formed from condensation reactions.

Naphthoic Acid Derivatives: Result from oxidation.

Hydrazine Derivatives: Result from reduction.

科学研究应用

Chemical Applications

1. Synthesis of Organic Compounds

2-Naphthohydrazide serves as a key building block for synthesizing more complex organic molecules. It is particularly useful in creating hydrazones and Schiff bases, which are vital in organic synthesis.

2. Chemosensing

The compound has been investigated for its potential as a chemosensor, specifically for detecting cyanide ions (CN⁻). Its interaction with cyanide leads to a noticeable color change from colorless to yellow, making it suitable for test strips used in environmental monitoring .

Table 1: Comparison of Chemosensors Based on this compound

| Sensor Name | Target Ion | Binding Constant (M⁻¹) | Detection Limit (µM) |

|---|---|---|---|

| IF-1 | CN⁻ | 4.77 × 10⁴ | 8.2 |

| IF-2 | CN⁻ | Not specified | Not specified |

Biological Applications

1. Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi. Structural modifications to the hydrazone derivatives can enhance their biological activity .

2. Antioxidant Properties

The antioxidant capabilities of these compounds have been evaluated, with some derivatives demonstrating high potential in scavenging free radicals and reducing oxidative stress. For instance, N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide showed remarkable antioxidant activity.

3. Anti-inflammatory Effects

Certain derivatives have also been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, indicating their therapeutic potential in treating inflammatory diseases.

4. Antidiabetic Potential

The ability of this compound derivatives to inhibit the enzyme α-glucosidase has been extensively studied, with some compounds showing IC50 values significantly lower than the standard drug acarbose. This suggests promising applications in diabetes management.

Table 2: Inhibitory Activity Against α-Glucosidase

| Compound ID | IC50 (µM) | Remarks |

|---|---|---|

| 3h | 2.80 ± 0.03 | Highest inhibitory potential |

| 3i | 4.13 ± 0.06 | Strong inhibitor |

| 3f | 5.18 ± 0.10 | Effective against α-glucosidase |

Case Studies

Antimicrobial Study

A study focused on synthesizing various hydrazone derivatives from naphthohydrazide demonstrated their effectiveness against multiple bacterial strains and fungi, establishing a correlation between structural modifications and enhanced biological activity.

Diabetes Management

Another significant study investigated the antidiabetic properties of synthesized hydrazone derivatives from naphthohydrazide, emphasizing their potential as new therapeutic agents for managing diabetes through α-glucosidase inhibition .

作用机制

The mechanism of action of 2-naphthohydrazide varies depending on its application:

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Table 1: Crystallographic Parameters of Selected Derivatives

- Key Observations :

- Substituents on the benzylidene group (e.g., bromo, pyridyl, dibromo-hydroxy) significantly alter crystallographic packing. Bromo groups enhance intermolecular halogen bonding, while pyridyl groups promote π∙∙∙π stacking .

- Planarity is disrupted in derivatives with bulkier substituents (e.g., 3,5-dibromo), leading to triclinic symmetry .

生物活性

2-Naphthohydrazide, a derivative of naphthalene, has garnered attention in recent years due to its diverse biological activities. This compound serves as a precursor for synthesizing various derivatives that exhibit significant pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, anti-inflammatory, and antidiabetic effects, supported by recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 2-naphthoic acid with hydrazine hydrate. The general structure is represented as follows:

This compound can undergo further modifications to produce various derivatives, enhancing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. A notable example is the synthesis of N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide, which displayed promising antifungal activity against Rhizopus oryzae and exhibited significant antibacterial properties against various pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide | Rhizopus oryzae | 15 µg/mL |

| 3-hydroxy-N-(4-oxo-2-(3,4,5-trimethoxyphenyl)thiazolidin-3-yl)-2-naphthamide | Staphylococcus aureus | 10 µg/mL |

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been evaluated. The compound N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide showed the highest antioxidant potential among tested derivatives. The mechanism involves scavenging free radicals and reducing oxidative stress .

Anti-inflammatory Activity

Anti-inflammatory effects have been observed in several derivatives of this compound. For instance, studies indicated that specific derivatives could inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, contributing to their therapeutic potential in inflammatory diseases .

Antidiabetic Potential

The antidiabetic activity of this compound derivatives has been extensively studied, particularly regarding their ability to inhibit the enzyme α-glucosidase. A series of hydrazone derivatives derived from 3-hydroxy-2-naphthohydrazide demonstrated IC50 values ranging from 2.80 to 29.66 µM, significantly outperforming the standard drug acarbose (IC50 = 873.34 µM) .

Table 2: Inhibitory Activity Against α-Glucosidase

| Compound ID | IC50 (µM) | Remarks |

|---|---|---|

| 3h | 2.80 ± 0.03 | Highest inhibitory potential |

| 3i | 4.13 ± 0.06 | Strong inhibitor |

| 3f | 5.18 ± 0.10 | Effective against α-glucosidase |

Case Studies

- Antimicrobial Study : A study focused on synthesizing various hydrazone derivatives from naphthohydrazide demonstrated their effectiveness against multiple bacterial strains and fungi, establishing a correlation between structural modifications and enhanced biological activity .

- Diabetes Management : Another significant study investigated the antidiabetic properties of synthesized hydrazone derivatives from naphthohydrazide, emphasizing their potential as new therapeutic agents for managing diabetes through α-glucosidase inhibition .

常见问题

Q. Key parameters :

- Solvent : Methanol, glacial acetic acid.

- Temperature : Reflux (60–100°C).

- Catalysts : Anhydrous sodium acetate.

- Crystallization : Slow evaporation at room temperature.

How is X-ray crystallography applied in determining the structure of this compound compounds?

Basic

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL97 for refinement) is the gold standard for resolving crystal structures. For example, monoclinic crystals of 3-hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide (space group P21/c) were analyzed to determine bond lengths, dihedral angles (e.g., 0.8–2.2° between aromatic planes), and hydrogen-bonding networks . Data collection parameters include Mo Kα radiation (λ = 0.71073 Å) and refinement to R values < 0.05 .

Q. Critical steps :

- Data collection : Use area-detector diffractometers (e.g., Bruker SMART CCD).

- Hydrogen bonding : Analyze intramolecular (N–H⋯O) and intermolecular (O–H⋯O) interactions (Table 1 in ).

What spectroscopic methods are used to characterize this compound derivatives?

Q. Basic

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm hydrazone bond formation (e.g., δ 11.18 ppm for –NH and δ 163.83 ppm for C=O in DMSO) .

- FT-IR : Peaks at 1600–1650 cm<sup>−1</sup> (C=O stretch) and 3200–3400 cm<sup>−1</sup> (N–H/O–H vibrations) .

- Elemental analysis : Validates stoichiometry (e.g., C18H13N3O4 with ±0.3% error margins) .

How do hydrogen-bonding interactions influence the stability of this compound crystals?

Advanced

Intramolecular N–H⋯O and intermolecular O–H⋯O bonds stabilize crystal packing. For instance, in 3-hydroxy-N′-(2-methoxybenzylidene)-2-naphthohydrazide, chains along the c-axis are formed via O–H⋯O bonds (D⋯A = 2.6689 Å, angle = 166.8°) . Discrepancies in reported bond lengths (e.g., 1.357–1.419 Å for C–O) may arise from variations in refinement protocols or thermal motion .

Q. Methodological considerations :

- Use restraints for H-atom positions during SHELXL refinement.

- Compare geometry tables (e.g., Table 1 in ) with literature to identify outliers.

How can researchers resolve discrepancies in reported dihedral angles between aromatic rings in this compound derivatives?

Advanced

Dihedral angles (e.g., 0.8° vs. 10.3° in ) depend on substituent electronic effects and crystallization conditions. To resolve contradictions:

Re-analyze raw diffraction data using updated SHELX versions.

Check for twinning or disorder in crystals, which may distort angles.

Compare with computational models (e.g., DFT-optimized geometries).

What role do this compound derivatives play in ion sensing?

Advanced

These compounds act as chemosensors via selective binding. For example, 3-hydroxy-N′-(4-nitrobenzylidene)-2-naphthohydrazide detects CN<sup>−</sup> through a colorimetric response (λmax shift from 420 to 520 nm) . Methodologies include:

- UV-Vis titration : Measure binding constants (Ka) in DMSO/H2O.

- Job’s plot analysis : Confirm 1:1 stoichiometry.

What methodological considerations are critical when evaluating the antioxidant activity of this compound metal complexes?

Q. Advanced

- DPPH assay : Monitor radical scavenging at 517 nm (IC50 values < 50 µM indicate high activity) .

- Control experiments : Compare with ascorbic acid and account for solvent effects (e.g., DMSO interference).

- Structure-activity relationships : Electron-withdrawing groups (e.g., –NO2) enhance activity .

How can computational methods complement experimental studies of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。